N-Desmethylclomipramine (CAS: 29854-14-6), also known as norclomipramine, is the primary and pharmacologically active metabolite of the tricyclic antidepressant (TCA) clomipramine.[1] Following administration, clomipramine is N-demethylated in the liver, often resulting in plasma concentrations of N-desmethylclomipramine that are higher than the parent compound.[1] This metabolite is not merely an inactive byproduct; it possesses a distinct pharmacological profile and contributes significantly to the overall therapeutic and side-effect profile of clomipramine treatment.[1] Consequently, high-purity N-Desmethylclomipramine serves as an essential analytical reference standard for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis, allowing for the accurate quantification of this key metabolite in biological matrices.[2][3][4][5]
Procuring the parent drug, clomipramine, as a substitute for N-desmethylclomipramine is unsuitable for research and analytical applications that require pharmacological specificity or quantitative accuracy. N-Desmethylclomipramine exhibits a distinct monoamine transporter binding profile, characterized by significantly higher potency for the norepinephrine transporter (NET) and lower potency for the serotonin transporter (SERT) compared to clomipramine.[1] This inverted selectivity profile means the two compounds are not interchangeable for studies designed to isolate noradrenergic versus serotonergic effects. Furthermore, in any analytical context, such as pharmacokinetics or toxicology, using clomipramine as a proxy for its metabolite would yield inaccurate quantification, as their distinct physicochemical properties lead to different retention times and mass spectrometry fragmentation patterns, making a dedicated, high-purity standard of N-desmethylclomipramine essential for reliable data.[2][3]
In a non-human primate PET imaging study, N-desmethylclomipramine demonstrated substantially higher in vivo potency for the norepinephrine transporter (NET) compared to its parent compound, clomipramine.[2] N-desmethylclomipramine required a four-fold lower dose (0.11 mg/kg) and a 5.5-fold lower plasma concentration (4.4 ng/mL) to achieve 50% occupancy (Kd) of NET compared to clomipramine (0.44 mg/kg and 24.5 ng/mL, respectively).[2]
| Evidence Dimension | In Vivo NET Occupancy (Kd) |
| Target Compound Data | 0.11 mg/kg dose or 4.4 ng/mL plasma concentration |
| Comparator Or Baseline | Clomipramine: 0.44 mg/kg dose or 24.5 ng/mL plasma concentration |
| Quantified Difference | 4x higher potency by dose; 5.5x higher potency by plasma concentration |
| Conditions | In vivo PET imaging in non-human primates using (S,S)-[(18)F]FMeNER-D2 radioligand. |
This demonstrates that N-desmethylclomipramine is the primary driver of NET inhibition during clomipramine therapy, making it the correct compound for studying noradrenergic-specific effects.
In vitro studies consistently show that N-desmethylclomipramine has a pharmacological profile distinct from its parent compound. While clomipramine is a potent serotonin reuptake inhibitor (SRI), N-desmethylclomipramine is a more potent inhibitor of norepinephrine (noradrenaline) and dopamine uptake.[2] This shift in activity from a primarily serotonergic compound to one with significant noradrenergic action is a key differentiator. For example, one study reported clomipramine's Ki values for SERT and NET as 0.24 nM and 38 nM respectively, while its metabolite N-desmethylclomipramine had Ki values of 1.1 nM for SERT and 0.86 nM for NET, indicating a shift from ~158-fold SERT selectivity for the parent to near-equal affinity for the metabolite.
| Evidence Dimension | In Vitro Transporter Binding Affinity (Ki, nM) |
| Target Compound Data | SERT: 1.1 nM; NET: 0.86 nM |
| Comparator Or Baseline | Clomipramine: SERT: 0.24 nM; NET: 38 nM |
| Quantified Difference | Shifts from >150-fold SERT selective (Clomipramine) to balanced, high-affinity NET/SERT activity (N-Desmethylclomipramine). |
| Conditions | Radioligand binding assays with human cloned transporters. Data compiled from multiple sources. |
This evidence justifies the procurement of N-desmethylclomipramine for any research aiming to isolate or study noradrenergic mechanisms that are secondary or absent with the parent drug.
The development of robust bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies of clomipramine requires the simultaneous quantification of both the parent drug and N-desmethylclomipramine.[2][3] Validated LC-MS/MS methods demonstrate distinct chromatographic retention and mass transitions for each compound (e.g., Q1→Q3 transitions of m/z 315.2→86.2 for clomipramine and m/z 301.1→72.1 for N-desmethylclomipramine).[3] The use of a certified N-desmethylclomipramine reference standard is non-negotiable for establishing method linearity, accuracy, and precision over clinically relevant concentration ranges (e.g., 0.500-200.000 ng/mL).[3]
| Evidence Dimension | Analytical Method Requirement |
| Target Compound Data | Required as a distinct analytical standard for method validation (linearity, accuracy, sensitivity). |
| Comparator Or Baseline | Clomipramine standard is insufficient as it cannot be used to quantify the metabolite. |
| Quantified Difference | Qualitatively distinct; non-interchangeable for quantitative analysis. |
| Conditions | LC-MS/MS and HPLC-UV methods for quantification in human plasma. |
This is a primary procurement driver: researchers conducting clinical or preclinical clomipramine studies must purchase N-desmethylclomipramine as a separate standard to generate valid data.
For research aiming to differentiate the specific behavioral or cellular effects driven by norepinephrine reuptake inhibition versus serotonin reuptake inhibition, N-desmethylclomipramine is the appropriate tool. Its high in vivo potency at NET allows for targeted studies of noradrenergic pathway modulation, which cannot be achieved using the more serotonin-selective parent drug, clomipramine.[2]
In any preclinical or clinical study evaluating the absorption, distribution, metabolism, and excretion of clomipramine, this compound is an indispensable reference material. It is required for building calibration curves to accurately quantify the formation and clearance of this major active metabolite in plasma, urine, or tissue homogenates.[3]
As the primary active metabolite, N-desmethylclomipramine is a required standard in clinical toxicology panels for monitoring patient compliance and assessing potential overdose scenarios involving clomipramine. Its use ensures accurate quantification for therapeutic drug monitoring to optimize dosing and minimize toxicity.[6]